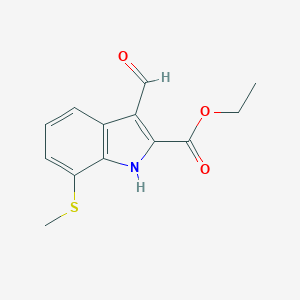![molecular formula C14H20BrNO4S B288170 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)
4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is also known as BMS-986142 and belongs to the class of sulfonyl pyridine compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether involves the inhibition of TYK2. TYK2 is a protein that is involved in the activation of immune cells by cytokines. The inhibition of TYK2 leads to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to be a potent and selective inhibitor of TYK2. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether in lab experiments include its potency and selectivity as a TYK2 inhibitor. The compound also has low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether. One direction is the development of more potent and selective TYK2 inhibitors based on the structure of this compound. Another direction is the investigation of the compound's potential applications in the treatment of other autoimmune diseases. Additionally, the compound's efficacy and safety in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
In conclusion, this compound is a promising compound with potential applications in the field of immunology. Its potency and selectivity as a TYK2 inhibitor make it a promising candidate for drug development. Further research is needed to explore its potential applications and evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether involves several steps. The first step is the synthesis of 2,6-dimethyl-4-morpholine sulfonamide, which is then reacted with 4-bromo-5-methyl-2-nitrophenol to obtain the intermediate product. The final step involves the reduction of the nitro group to the amine group using a palladium catalyst to obtain the desired product.
Aplicaciones Científicas De Investigación
4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether has potential applications in various fields of research. One of the primary applications of this compound is in the field of immunology. It has been found to be a potent and selective inhibitor of TYK2, a protein that plays a crucial role in the activation of immune cells. The inhibition of TYK2 can lead to the suppression of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
Propiedades
Fórmula molecular |
C14H20BrNO4S |
|---|---|
Peso molecular |
378.28 g/mol |
Nombre IUPAC |
4-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C14H20BrNO4S/c1-9-5-13(19-4)14(6-12(9)15)21(17,18)16-7-10(2)20-11(3)8-16/h5-6,10-11H,7-8H2,1-4H3 |
Clave InChI |
MKOLLYPARQRULR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
SMILES canónico |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)
![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)
![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)